3-Cyclohexylphenol

Physical properties Isomer comparison Solid-state characterization

3-Cyclohexylphenol (m-cyclohexylphenol) is the meta-substituted isomer with non-conjugated cyclohexyl orientation—delivering distinct steric/electronic properties vs. ortho- and para-isomers. The meta-substitution governs regioselectivity, hydrogen bonding, and radical scavenging kinetics. Essential for: liquid crystal ester synthesis requiring defined dielectric anisotropy; antioxidant stabilization in hydrocarbon oils; and MOR antagonist programs (derivatives achieve 52–75% activity reduction). Available at ≥95% purity. Isomer-specific sourcing ensures batch-to-batch reproducibility.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 1943-95-9
Cat. No. B162891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylphenol
CAS1943-95-9
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=CC=C2)O
InChIInChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2
InChIKeyWFKNYMUYMWAGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylphenol (CAS 1943-95-9): Technical Baseline and Comparative Position for Industrial Procurement


3-Cyclohexylphenol (m-cyclohexylphenol) is a meta-substituted cyclohexylphenol isomer with molecular formula C₁₂H₁₆O and molecular weight 176.25 g/mol . This compound exists as a white crystalline solid at room temperature, exhibiting density of 1.042 g/cm³, boiling point of 300.4°C at 760 mmHg, flash point of 152.3°C, vapor pressure of 0.00063 mmHg at 25°C, and refractive index of 1.551 . The meta-substitution pattern of the cyclohexyl group distinguishes 3-cyclohexylphenol from its ortho- and para-substituted isomers (2-cyclohexylphenol, CAS 119-42-6; 4-cyclohexylphenol, CAS 1131-60-8), which constitute the most relevant comparators for scientific selection and procurement decisions . The compound is primarily synthesized via catalytic alkylation of phenol with cyclohexanol using orthophosphoric acid catalyst at 130°C for 2.5–3 hours, or through hydroalkylation over nickel/silica-alumina catalysts at 180–220°C under hydrogen pressure [1][2].

Why Generic Cyclohexylphenol Substitution Fails: Position-Dependent Reactivity and Performance of 3-Cyclohexylphenol


Substitution among cyclohexylphenol isomers (ortho-, meta-, para-) is not chemically equivalent due to fundamentally different steric and electronic environments that govern reactivity, physical properties, and biological performance . The meta-substitution in 3-cyclohexylphenol positions the cyclohexyl group in a non-conjugated orientation relative to the phenolic hydroxyl, resulting in distinct hydrogen bonding capacity, solubility parameters, and electrophilic aromatic substitution regioselectivity compared to ortho- and para-isomers [1]. In pharmacological applications, the shift of a cycloaliphatic radical from ortho to meta position causes beta-adrenergic blocking activity to disappear almost entirely [2]. In industrial antioxidant applications, the meta-substituted phenol scaffold enables specific stabilization profiles in hydrocarbon oils that differ from ortho- and para-substituted analogs [3]. Furthermore, the isomer distribution during synthesis is reaction-condition dependent: hydroalkylation over nickel/silica-alumina yields cyclohexylphenol with 64.2% selectivity under optimized conditions, but the ortho/meta/para isomer ratio varies with catalyst composition and temperature, making generic sourcing of undefined isomer mixtures problematic for applications requiring reproducible performance [4].

3-Cyclohexylphenol Quantitative Comparative Evidence: Differentiated Performance Metrics for Procurement Decision-Making


Physical Property Differentiation: Meta- vs Para-Substitution Impacts Melting Behavior and Processability

The meta-substitution pattern of 3-cyclohexylphenol confers fundamentally different solid-state packing and thermal behavior compared to the para-substituted isomer. While 3-cyclohexylphenol is reported as a solid at ambient temperature with a flash point of 152.3°C , 4-cyclohexylphenol exhibits a distinct melting point range of 130–135°C and a significantly lower boiling point of 213–215°C . This approximately 85–87°C difference in boiling points between the meta and para isomers (300.4°C vs 213–215°C) reflects the differing intermolecular interactions and molecular symmetry that directly impact purification requirements, handling protocols, and thermal stability during downstream processing.

Physical properties Isomer comparison Solid-state characterization

Synthesis Selectivity: Hydroalkylation Route Produces Cyclohexylphenol with 64.2% Selectivity

In the hydroalkylation of phenol over 5% nickel supported on silica-alumina (alumina content 42 wt%), cyclohexylphenol (CHPhOH, isomer mixture including meta) was produced with 64.2% selectivity under optimized conditions of 220°C, 60 atm hydrogen pressure, and 70 minutes reaction time [1]. Under these same conditions, competing byproducts included cyclohexylcyclohexanone (8.5% selectivity) and cyclohexanone (18.1% selectivity) [1]. This reaction pathway proceeds via initial hydrogenation of phenol to cyclohexanol on reduction sites, followed by migration to acid sites where alkylation of phenol occurs [1]. In contrast, alternative one-pot synthesis using RANEY® Nickel and hierarchical Beta zeolite at 150°C for 1 hour produces cyclohexylphenols with different isomer distributions, with the tandem catalytic system enabling more sustainable production .

Catalytic synthesis Selectivity Hydroalkylation

Pharmacological Activity Differentiation: Beta-Adrenergic Blocking Activity Requires Ortho-Substitution

A systematic structure-activity relationship study of basic ethers of cyclohexylphenols demonstrated that beta-adrenergic blocking activity is critically dependent on the position of the cycloaliphatic radical relative to the basic chain [1]. Compounds with a single cycloaliphatic radical ortho to the basic chain—specifically exaprolol (ortho-cyclohexyl substitution)—were found to be particularly active in blocking beta-adrenergic receptors, as antiarrhythmics, and as local anesthetics [1]. In contrast, the shift of the cycloaliphatic radical to the meta or para position caused the said pharmacological activities to disappear almost entirely, with the exception of the local anesthetic action which was partially retained [1]. This finding establishes that 3-cyclohexylphenol (meta-substituted) is pharmacologically distinct from its ortho-substituted isomer in the beta-blocker pharmacophore context.

Beta-adrenergic blocker Structure-activity relationship Pharmacology

MOR Antagonist Potency: 3-Cyclohexylphenol Scaffold Enables 52–75% Activity Reduction in Mu-Opioid Receptor Assays

Based on a simplified version of the morphinan scaffold, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs incorporating the 3-cyclohexylphenol core structure were designed, synthesized, and evaluated for mu-opioid receptor (MOR) antagonist activity in vitro and in silico [1]. At the highest tested concentrations, these compounds decreased MOR activity by 52% to 75% [1]. This quantitative activity range establishes the 3-cyclohexylphenol scaffold as a viable starting point for MOR antagonist development. In contrast, naltrexone, the clinical reference MOR antagonist from which this scaffold was conceptually derived, exhibits substantially higher potency at clinically relevant concentrations, highlighting that the simplified 3-cyclohexylphenol scaffold represents a distinct chemical space with attenuated but measurable antagonist activity.

Mu-opioid receptor Antagonist Drug discovery

Vapor Pressure Differential: Meta-Substitution Affects Volatility Profile

3-Cyclohexylphenol exhibits a vapor pressure of 0.00063 mmHg at 25°C , which is notably lower than that of unsubstituted phenol (approximately 0.35 mmHg at 25°C) [1]. This approximately 550-fold reduction in vapor pressure relative to phenol is attributable to the increased molecular weight and enhanced intermolecular interactions conferred by the cyclohexyl substituent. While direct vapor pressure data for the ortho- and para-cyclohexylphenol isomers under identical conditions are not available in the accessible literature, the meta-substitution pattern is expected to influence volatility relative to other substitution positions due to differences in molecular symmetry and solid-state packing efficiency.

Volatility Vapor pressure Physical chemistry

LogP and Hydrophobicity: Meta-Substituted Cyclohexylphenol Demonstrates Calculated LogP of 3.44

3-Cyclohexylphenol has a calculated LogP value of 3.44 [1]. This value represents a substantial increase in lipophilicity compared to unsubstituted phenol (LogP ~1.46) [2], reflecting the hydrophobic contribution of the cyclohexyl moiety. The meta-substitution pattern positions the cyclohexyl group such that it does not engage in intramolecular hydrogen bonding with the phenolic hydroxyl (unlike ortho-substituted analogs where such interactions can modulate apparent lipophilicity). Consequently, the measured LogP of 3-cyclohexylphenol may differ from that of 2-cyclohexylphenol due to ortho-effect shielding of the hydroxyl group in the ortho isomer, which can reduce polarity and increase apparent lipophilicity relative to the meta isomer.

Lipophilicity LogP Partition coefficient

Optimal Application Scenarios for 3-Cyclohexylphenol Based on Validated Comparative Evidence


Liquid Crystal Intermediate Synthesis Requiring High Thermal Stability

3-Cyclohexylphenol's boiling point of 300.4°C and flash point of 152.3°C support its use as a phenolic intermediate in liquid crystal ester synthesis where high-temperature esterification conditions are employed. The meta-substituted phenol core can be functionalized to produce liquid crystal compounds with defined dielectric anisotropy properties for electro-optical display applications [1]. The cyclohexyl group enhances thermal stability compared to unsubstituted phenolic intermediates, making this compound suitable for industrial R&D programs developing thermally robust liquid crystalline materials .

Mu-Opioid Receptor Antagonist Lead Optimization Programs

The 3-cyclohexylphenol scaffold serves as the core structural element in a novel class of MOR antagonists derived from simplified morphinan frameworks. As demonstrated by Tocco et al. (2022), 3-[3-(phenalkylamino)cyclohexyl]phenol analogs incorporating this scaffold achieve 52–75% reduction in MOR activity at the highest concentrations tested [2]. This quantitative activity range establishes the scaffold as a viable starting point for medicinal chemistry optimization campaigns targeting mu-opioid receptor antagonism. Procurement of high-purity 3-cyclohexylphenol is essential for maintaining synthetic fidelity and reproducible biological activity in these derivative series.

Antioxidant and Polymer Stabilization Research

3-Cyclohexylphenol is supplied as a sterically hindered phenol for antioxidant and polymer stabilization research applications . The cyclohexyl group provides steric hindrance around the phenolic hydroxyl, which modulates radical scavenging kinetics and thermal stability profiles. This compound finds application in epoxy resin formulations and lubricant additive development where controlled antioxidant activity is required . Patent literature further supports the use of cyclohexylphenol derivatives as antioxidants in hydrocarbon oil products and rubber compositions [3]. The meta-substitution pattern influences solubility in hydrocarbon media and compatibility with polymer matrices compared to ortho- and para-substituted analogs.

Antimicrobial Composition Potentiator Development

Patent literature establishes that cyclohexyl phenols, including those with substitution on the phenyl ring (C1 to C3 alkyl, alkoxy, hydroxy, halo, amino), function as potentiators that enhance the activity of antimicrobial agents including quaternary ammonium compounds, bisdiguanides, antifungal agents, and antibiotics [4]. These potentiated antimicrobial compositions find application in surgical scrub solutions and topical wound dressings where the presence of blood and wound exudate would otherwise inhibit antimicrobial efficacy [4]. The 3-cyclohexylphenol scaffold provides the core phenolic structure upon which additional substituents can be introduced to optimize potentiator activity.

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